2-Amino-6-iodo-8-methylquinazolin-4(1H)-one is a quinazolinone derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of an amino group at the 2-position, an iodine atom at the 6-position, and a methyl group at the 8-position of the quinazolinone ring. Quinazolinones are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The synthesis and characterization of 2-amino-6-iodo-8-methylquinazolin-4(1H)-one have been documented in various scientific studies that explore its chemical properties and biological activities. These studies highlight the compound's relevance in drug design and development due to its structural features that facilitate interactions with biological targets.
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one belongs to the class of heterocyclic compounds known as quinazolines. Quinazolines are bicyclic compounds composed of a benzene ring fused to a pyrimidine ring. This specific compound can be further classified as a substituted quinazolinone due to the presence of both an amino group and halogen substituent on the quinazolinone structure.
The synthesis of 2-amino-6-iodo-8-methylquinazolin-4(1H)-one typically involves several key steps. One common approach begins with the reaction of anthranilic acid derivatives with appropriate halogenating agents to introduce iodine at the 6-position. Subsequent reactions may involve cyclization processes facilitated by various reagents such as hydrazine or acetic anhydride.
The molecular structure of 2-amino-6-iodo-8-methylquinazolin-4(1H)-one features a quinazolinone core with specific substituents that influence its chemical behavior:
Spectroscopic data confirm the structure:
The compound can participate in various chemical reactions due to its functional groups:
The reactivity profile is influenced by the electron-withdrawing effect of the iodine atom, which enhances electrophilicity at adjacent positions on the ring structure, facilitating further reactions.
The mechanism of action for 2-amino-6-iodo-8-methylquinazolin-4(1H)-one is primarily linked to its interaction with biological targets such as enzymes involved in cancer pathways or microbial resistance mechanisms. The compound's ability to inhibit specific enzymes is attributed to its structural configuration, allowing it to fit into active sites effectively.
Molecular docking studies indicate favorable binding interactions with targets like dihydrofolate reductase (DHFR), suggesting potential applications in cancer therapy by disrupting folate metabolism.
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one has significant potential in various fields:
The quinazolinone scaffold, a fused bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one ring, represents a privileged structure in medicinal chemistry. This core exists in three primary tautomeric forms: 2(1H)-quinazolinone, 4(3H)-quinazolinone (the most stable and biologically prevalent form), and 2,4(1H,3H)-quinazolinedione [3] [4] [6]. The molecule’s planar geometry facilitates π-stacking interactions with biological targets, while its hydrogen-bonding capabilities (donor: N1/N3-H; acceptor: C2=O/C4=O) enable specific recognition by enzymes and receptors [4] [10]. This versatility allows diverse substitutions at positions 2, 3, 6, and 8, directly modulating electronic properties, solubility, and target affinity. Over 200 natural products contain this pharmacophore, and synthetic derivatives exhibit broad bioactivities, underpinning their significance in drug design [3] [6].
Halogenation, particularly iodination, strategically enhances quinazolinone bioactivity by:
Table 1: Impact of Halogen Substitution on Quinazolinone Bioactivity
Halogen Position | Key Biological Activities Enhanced | Proposed Mechanism | Example References |
---|---|---|---|
6-Iodo | Antibacterial (Gram-positive), Anticancer | DNA gyrase inhibition, Topoisomerase II poisoning | [6] [7] |
6,8-Diiodo | Broad-spectrum antimicrobial | Enhanced cell wall/membrane disruption | [6] |
8-Bromo | Antifungal, Anti-inflammatory | CYP450 modulation, COX-2 inhibition | [4] [10] |
6-Chloro | Kinase inhibition (EGFR, VEGFR2) | ATP-binding site competition | [7] [10] |
Iodinated derivatives like 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one leverage these effects, with the 6-iodo group specifically correlating with enhanced activity against tyrosine kinases and topoisomerases in anticancer research [7] [10].
This compound (CAS# 830343-37-8, MF: C₉H₈IN₃O, MW: 301.08 g/mol) embodies strategic structural optimizations:
Chemical Structure:
I │ O═C₁─N═C(NH₂) │ │ N₃─C₂ │ │ C₈─C₇ │ │ CH₃─C₆
Systematic Name: 2-Amino-6-iodo-8-methyl-1,2-dihydroquinazolin-4(3H)-oneCanonical SMILES: O=C1N=C(N)NC2=C1C=C(I)C=C2C [1] [5]
This configuration creates a multi-functional scaffold ideal for probing anticancer and antimicrobial pathways, justified by molecular modeling studies predicting high affinity for VEGFR2 and topoisomerase II [7] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1